molecular formula C4H7N3OS B077497 1-Thiocarbamoyl-2-imidazolidinone CAS No. 14746-99-7

1-Thiocarbamoyl-2-imidazolidinone

Cat. No. B077497
CAS RN: 14746-99-7
M. Wt: 145.19 g/mol
InChI Key: ILJCBKGAZSIGIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Thiocarbamoyl-2-imidazolidinone (TCI) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. TCI is a heterocyclic compound that contains a sulfur atom, a nitrogen atom, and a carbonyl group. It has a molecular formula of C4H7N3OS and a molecular weight of 141.18 g/mol.

Mechanism Of Action

The mechanism of action of 1-Thiocarbamoyl-2-imidazolidinone is not fully understood, but it is thought to involve the inhibition of various enzymes and proteins in the body. 1-Thiocarbamoyl-2-imidazolidinone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation. It has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication.

Biochemical And Physiological Effects

1-Thiocarbamoyl-2-imidazolidinone has been shown to have several biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the activity of COX-2. It has also been shown to have antitumor effects by inhibiting the activity of topoisomerase II. 1-Thiocarbamoyl-2-imidazolidinone has been shown to have antimicrobial effects against various microorganisms, including bacteria and fungi.

Advantages And Limitations For Lab Experiments

One of the main advantages of 1-Thiocarbamoyl-2-imidazolidinone is its relatively simple synthesis method, which allows for the production of large quantities of the compound. 1-Thiocarbamoyl-2-imidazolidinone is also stable under a wide range of conditions, which makes it suitable for use in various lab experiments. However, 1-Thiocarbamoyl-2-imidazolidinone has some limitations in lab experiments, including its low solubility in water and its potential toxicity.

Future Directions

There are several potential future directions for research on 1-Thiocarbamoyl-2-imidazolidinone. One area of research is the development of new drugs based on 1-Thiocarbamoyl-2-imidazolidinone. 1-Thiocarbamoyl-2-imidazolidinone has shown promise as a potential drug candidate, and further research in this area could lead to the development of new drugs for the treatment of various diseases. Another area of research is the study of the mechanism of action of 1-Thiocarbamoyl-2-imidazolidinone. Further research in this area could help to elucidate the biochemical and physiological effects of 1-Thiocarbamoyl-2-imidazolidinone and could lead to the development of new therapies based on 1-Thiocarbamoyl-2-imidazolidinone.

Synthesis Methods

1-Thiocarbamoyl-2-imidazolidinone can be synthesized by the reaction of thiourea with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate compound, which undergoes cyclization to form 1-Thiocarbamoyl-2-imidazolidinone. The synthesis of 1-Thiocarbamoyl-2-imidazolidinone is a relatively straightforward process, and the compound can be obtained in high yields.

Scientific Research Applications

1-Thiocarbamoyl-2-imidazolidinone has several potential applications in scientific research. One of the most promising applications of 1-Thiocarbamoyl-2-imidazolidinone is in the field of medicinal chemistry. 1-Thiocarbamoyl-2-imidazolidinone has been shown to have antimicrobial, antitumor, and anti-inflammatory properties, making it a potential candidate for the development of new drugs.

properties

IUPAC Name

2-oxoimidazolidine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3OS/c5-3(9)7-2-1-6-4(7)8/h1-2H2,(H2,5,9)(H,6,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILJCBKGAZSIGIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3OS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40163724
Record name 1-Thiocarbamoyl-2-imidazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40163724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Thiocarbamoyl-2-imidazolidinone

CAS RN

14746-99-7
Record name 1-Thiocarbamoyl-2-imidazolidinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014746997
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Thiocarbamoyl-2-imidazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40163724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Thiocarbamoyl-2-imidazolidinone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VDE8L7Z6SJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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